molecular formula C9H10O2S B092273 Sulfone, methyl styryl CAS No. 15436-11-0

Sulfone, methyl styryl

Cat. No. B092273
CAS RN: 15436-11-0
M. Wt: 182.24 g/mol
InChI Key: RJQJJDKSNFBCFC-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfone, methyl styryl is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is known for its ability to act as a potent inhibitor of certain enzymes, making it a valuable tool for studying various biological processes. In

Mechanism Of Action

The mechanism of action of sulfone, methyl styryl involves the covalent modification of the active site of target enzymes. This modification occurs through the formation of a covalent bond between the sulfone group of the compound and a nucleophilic residue on the enzyme. This covalent bond forms a stable complex that prevents the enzyme from functioning properly, leading to its inhibition.

Biochemical And Physiological Effects

The biochemical and physiological effects of sulfone, methyl styryl are primarily related to its ability to inhibit enzymes. This inhibition can have a wide range of effects, depending on the specific enzyme being targeted. For example, inhibition of proteases can lead to a reduction in inflammation, while inhibition of metalloproteases can lead to a reduction in cancer metastasis.

Advantages And Limitations For Lab Experiments

One of the primary advantages of sulfone, methyl styryl for lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the role of these enzymes in various biological processes without affecting other enzymes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of sulfone, methyl styryl. One area of research is the development of more selective inhibitors that can target specific enzymes with greater precision. Another area of research is the exploration of the potential therapeutic applications of this compound, particularly in the treatment of cancer and infectious diseases. Additionally, the use of sulfone, methyl styryl in combination with other compounds may lead to the development of more effective treatments for various diseases.

Synthesis Methods

Sulfone, methyl styryl can be synthesized through a multi-step process that involves the reaction of several chemical compounds. One common method involves the reaction of a substituted benzaldehyde with a substituted acetophenone in the presence of a base such as potassium hydroxide. This reaction produces a chalcone intermediate, which is then treated with a sulfone reagent to form the final product.

Scientific Research Applications

Sulfone, methyl styryl has been used extensively in scientific research due to its ability to inhibit certain enzymes. One of the primary applications of this compound is in the study of proteases, which are enzymes that break down proteins. Sulfone, methyl styryl has been shown to inhibit several types of proteases, including serine proteases, cysteine proteases, and metalloproteases. This inhibition can be used to study the role of these enzymes in various biological processes, including inflammation, cancer, and infectious diseases.

properties

CAS RN

15436-11-0

Product Name

Sulfone, methyl styryl

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

[(E)-2-methylsulfonylethenyl]benzene

InChI

InChI=1S/C9H10O2S/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+

InChI Key

RJQJJDKSNFBCFC-BQYQJAHWSA-N

Isomeric SMILES

CS(=O)(=O)/C=C/C1=CC=CC=C1

SMILES

CS(=O)(=O)C=CC1=CC=CC=C1

Canonical SMILES

CS(=O)(=O)C=CC1=CC=CC=C1

Other CAS RN

15436-11-0
5342-84-7

Origin of Product

United States

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